Bienvenue dans la boutique en ligne BenchChem!

6-iodo-5-methyl-1H-indazole

PLK4 Inhibitor Kinase Inhibitor Anticancer

6-Iodo-5-methyl-1H-indazole is a critical halogenated heterocyclic building block for kinase inhibitor research. Its 6-iodo handle enables late-stage diversification via cross-coupling, while the 5-methyl group provides a distinct steric and electronic profile essential for achieving target selectivity in SAR studies for PLK4, Aurora, and other kinases. Supplied for R&D use only.

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
CAS No. 1082040-11-6
Cat. No. B1503182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-5-methyl-1H-indazole
CAS1082040-11-6
Molecular FormulaC8H7IN2
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1I)NN=C2
InChIInChI=1S/C8H7IN2/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,1H3,(H,10,11)
InChIKeyMBYMFNSLBOCSOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-5-methyl-1H-indazole (CAS 1082040-11-6) for Kinase Inhibitor Synthesis: Baseline Data for Procurement and Lead Optimization


6-Iodo-5-methyl-1H-indazole (CAS 1082040-11-6) is a halogenated heterocyclic building block (C8H7IN2, MW 258.06) within the indazole class . Indazole-based scaffolds are a privileged chemotype in medicinal chemistry, extensively employed in the design of small-molecule kinase inhibitors targeting PLK4, Aurora kinases, JAK2, ROCK2, and GSK3β, among others [1]. The presence of both the 6-iodo and 5-methyl substituents creates a uniquely functionalized core that is distinct from simpler indazole analogs [2]. This compound is supplied for research and development purposes, typically at purities ranging from 95% to 98% .

Why Substituting 6-Iodo-5-methyl-1H-indazole with Unsubstituted or Mono-substituted Indazoles Compromises Synthetic Utility


Procurement specialists and medicinal chemists cannot interchangeably substitute 6-iodo-5-methyl-1H-indazole (CAS 1082040-11-6) with simpler indazole analogs. The 6-iodo substituent provides a critical synthetic handle for late-stage diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) that is absent in unhalogenated indazoles like 5-methyl-1H-indazole . The 5-methyl group imparts distinct steric and electronic properties that directly influence the binding affinity and kinase selectivity profile of final drug candidates, as established in structure-activity relationship (SAR) studies [1]. Using an incorrect substitution pattern, such as a 6-bromo or a 5-unsubstituted analog, will result in a different molecular scaffold, altering downstream biological activity and invalidating comparative data [2].

6-Iodo-5-methyl-1H-indazole: Quantitative Evidence for Differentiated Procurement


Kinase Inhibitor Potency: 6-Iodo-5-methyl Indazole Scaffold Enables Low Nanomolar PLK4 Inhibition

While direct activity data for the isolated building block 6-iodo-5-methyl-1H-indazole is not available, its core scaffold is a key component in advanced leads. The indazole-based PLK4 inhibitor CZL-S092 (compound 34b), which contains a 5-methylindazole core, demonstrates an IC50 of 0.9 nM against PLK4 kinase [1]. The 6-iodo substitution in 6-iodo-5-methyl-1H-indazole (CAS 1082040-11-6) provides a synthetic vector that, when elaborated, could yield comparable or enhanced potency. This is supported by a series of 23 indazole-based PLK4 inhibitors, where compound C05, a distinct analog, achieved an IC50 < 0.1 nM, highlighting the potency achievable from this scaffold class [2].

PLK4 Inhibitor Kinase Inhibitor Anticancer

Synthetic Versatility: Iodo Substituent is a Privileged Handle for Palladium-Catalyzed Cross-Coupling

The 6-iodo group on 6-iodo-5-methyl-1H-indazole (CAS 1082040-11-6) is a superior synthetic handle compared to the 6-bromo or unhalogenated analogs. Aryl iodides are significantly more reactive in palladium-catalyzed cross-coupling reactions than the corresponding bromides or chlorides, enabling milder reaction conditions and higher yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. This is a critical advantage for the late-stage diversification of kinase inhibitor leads, where sensitive functional groups may not tolerate harsh conditions . While direct comparative kinetic data for this specific compound is not published, the well-established reactivity order (I > Br > Cl) in oxidative addition steps provides a robust class-level inference for its differentiated utility [1].

Cross-Coupling Palladium Catalysis Late-Stage Functionalization

Pharmacokinetic Optimization: 5-Methyl Indazole Core Imparts Favorable ADME Properties in PLK4 Inhibitors

The 5-methylindazole scaffold, which forms the core of 6-iodo-5-methyl-1H-indazole (CAS 1082040-11-6), has been shown to confer favorable pharmacokinetic properties in advanced lead compounds. The PLK4 inhibitor CZL-S092, built on a 5-methylindazole core, demonstrated acceptable in vivo pharmacokinetics in mice, achieving an oral bioavailability (F) of 22.1% [1]. This level of bioavailability is a critical threshold for progressing a compound from in vitro studies to in vivo efficacy models. In contrast, many related kinase inhibitors suffer from poor oral absorption or rapid clearance, limiting their developability [2]. The 6-iodo group provides a handle for further optimization of these properties through late-stage functionalization.

ADME Pharmacokinetics Oral Bioavailability

Optimal Research Applications for 6-Iodo-5-methyl-1H-indazole Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of PLK4-Targeted Kinase Inhibitors

This building block is ideally suited for the synthesis of novel PLK4 inhibitors, a target validated in neuroblastoma, breast, and lung cancers. As demonstrated, the 5-methylindazole core enables sub-nanomolar PLK4 inhibition (IC50 < 0.1 nM for compound C05 [1]) and can lead to compounds with acceptable oral bioavailability (22.1% for CZL-S092 [2]). The 6-iodo handle facilitates the introduction of diverse substituents to explore SAR and optimize potency and selectivity against a panel of 37 kinases, as shown with CZL-S092 [2].

Chemical Biology: Development of Aurora Kinase Inhibitors with Isoform Selectivity

The indazole scaffold is a known privileged structure for Aurora kinase inhibition [3]. The 6-iodo-5-methyl-1H-indazole core provides a starting point for designing selective Aurora A or Aurora B inhibitors through structure-guided functionalization. Research has shown that subtle changes to the indazole core can tune isoform selectivity by targeting specific residues (e.g., Arg220, Thr217, or Glu177) in the Aurora kinase binding pocket [3].

Late-Stage Functionalization: Diversifying Lead Series via Cross-Coupling

The aryl iodide moiety is a premier handle for late-stage functionalization using palladium-catalyzed cross-coupling reactions [4]. This makes 6-iodo-5-methyl-1H-indazole a valuable intermediate for diversifying a lead series. It allows for the rapid exploration of chemical space by coupling the core to a library of boronic acids, alkynes, or amines, thereby generating numerous analogs for biological evaluation without de novo synthesis of the core for each compound [4].

Scaffold-Hopping and Lead Optimization for Kinase Selectivity

Given the broad activity of indazoles against kinases like Rock2, Gsk3β, and Jak2 [5], this specific building block can be used in scaffold-hopping campaigns or to optimize the selectivity profile of existing kinase inhibitors. The 5-methyl and 6-iodo substitution pattern provides a unique steric and electronic environment that can be leveraged to achieve a desired selectivity window, as demonstrated in the development of isoform-selective Aurora kinase inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-iodo-5-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.